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Introduction

Lysozyme C is a naturally occurring enzyme crucial for the innate immune system,

demonstrating potent bactericidal activity, particularly against Gram-positive bacteria.[1] Its

primary function involves the enzymatic degradation of the bacterial cell wall, a critical step for

the efficient lysis and subsequent isolation of high-quality nucleic acids (DNA and RNA).[2][3]

Lysozyme C, also known as muramidase, catalyzes the hydrolysis of the β-(1,4)-glycosidic

bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG), the repeating

sugar units that form the backbone of the peptidoglycan layer.[1][4][5] This action compromises

the structural integrity of the cell wall, leading to osmotic instability and cell lysis.[1][3][4] Due to

their thick, exposed peptidoglycan layer, Gram-positive bacteria are especially susceptible to

this enzymatic action.[1][2]

These application notes provide detailed protocols and supporting data for researchers,

scientists, and drug development professionals utilizing Lysozyme C for nucleic acid isolation

from bacterial sources.

Mechanism of Action

Lysozyme C's efficacy stems from its ability to break down the primary structural component of

bacterial cell walls. The enzyme's active site binds to the peptidoglycan molecule and cleaves

the glycosidic bonds, weakening the cell wall and making the cellular contents, including DNA

and RNA, accessible for extraction.[3][5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1576136?utm_src=pdf-interest
https://www.benchchem.com/product/b1576136?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Mechanism_of_Action_of_Lysozyme_Chloride_on_Gram_Positive_Bacteria.pdf
https://www.creative-enzymes.com/resource/lysozyme-mechanism-of-action-and-its-broadspectrum-applications_250.html
https://en.wikipedia.org/wiki/Lysozyme
https://www.benchchem.com/product/b1576136?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Mechanism_of_Action_of_Lysozyme_Chloride_on_Gram_Positive_Bacteria.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9572377/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lysozyme-hydrochloride
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Mechanism_of_Action_of_Lysozyme_Chloride_on_Gram_Positive_Bacteria.pdf
https://en.wikipedia.org/wiki/Lysozyme
https://pmc.ncbi.nlm.nih.gov/articles/PMC9572377/
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Mechanism_of_Action_of_Lysozyme_Chloride_on_Gram_Positive_Bacteria.pdf
https://www.creative-enzymes.com/resource/lysozyme-mechanism-of-action-and-its-broadspectrum-applications_250.html
https://www.benchchem.com/product/b1576136?utm_src=pdf-body
https://www.benchchem.com/product/b1576136?utm_src=pdf-body
https://en.wikipedia.org/wiki/Lysozyme
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lysozyme-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptidoglycan Backbone

NAG

NAM

β-(1,4)

NAG

β-(1,4)

NAM

β-(1,4)

Lysozyme C

Hydrolysis of
Glycosidic Bond

Click to download full resolution via product page

Caption: Enzymatic degradation of peptidoglycan by Lysozyme C.

Experimental Protocols
Protocol 1: Genomic DNA Isolation from Gram-Positive
Bacteria
This protocol provides a general method for extracting high-quality genomic DNA from Gram-

positive bacteria using Lysozyme C for initial cell wall digestion.

Materials:
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TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Lysozyme C solution (20-25 mg/mL in sterile water or TE buffer, prepare fresh)[6]

Proteinase K

Tissue Lysis Buffer (containing SDS)

RNase A solution

DNA binding columns and buffers (commercial kit)

Ethanol (95-100%)

Nuclease-free water

Procedure:

Cell Harvesting: Harvest up to 2 x 10⁹ Gram-positive bacteria by centrifuging the culture at

>12,000 x g for 1 minute. Discard the supernatant.[6]

Resuspension: Resuspend the bacterial pellet in 80-100 µL of a suitable buffer, such as TE

buffer or cold PBS, by vortexing.[6][7]

Lysozyme Digestion: Add 20 µL of Lysozyme C solution (final concentration typically 1-10

mg/mL) to the resuspended cells.[6][8] Mix by brief vortexing and incubate at 37°C for at

least 30 minutes. Incubation can be extended for difficult-to-lyse bacteria.[7][9]

Protein Digestion & Lysis: Add 100 µL of Tissue Lysis Buffer and 10 µL of Proteinase K.[6][7]

Vortex briefly and incubate at 56°C for a minimum of 30 minutes with agitation until the

solution appears clear.[6][7]

RNA Removal: Add 3 µL of RNase A solution, vortex, and incubate for at least 5 minutes at

56°C.[6]

DNA Purification: Proceed with DNA purification using a commercial spin-column kit

according to the manufacturer's instructions. This typically involves adding ethanol to the
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lysate, binding the DNA to the column, washing with wash buffers, and eluting the purified

DNA in nuclease-free water or elution buffer.

Start:
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1. Cell Harvesting
(Centrifugation)

2. Resuspend Pellet
(TE Buffer / PBS)

3. Lysozyme Digestion
(37°C, ≥30 min)

4. Proteinase K & Lysis
(56°C, ≥30 min)

5. RNase A Treatment
(56°C, ≥5 min)

6. DNA Purification
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Caption: Workflow for Lysozyme-based genomic DNA extraction.

Protocol 2: Total RNA Isolation from Gram-Positive
Bacteria
This protocol outlines the extraction of total RNA, emphasizing the initial lysis step with

Lysozyme C and measures to maintain RNA integrity.

Materials:

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Lysozyme C solution (3 mg/mL for Gram-positive bacteria in TE buffer, prepare fresh)[10]

RNA Lysis Buffer (e.g., Buffer RLT containing β-mercaptoethanol)

RNA binding columns and buffers (commercial kit, e.g., RNeasy)

Ethanol (70% and 100%)

RNase-free water

DNase I (RNase-free)

Procedure:

Cell Harvesting: Centrifuge 1 mL of bacterial culture at 14,000 x g for 2 minutes. Carefully

remove all supernatant.[10]

Lysozyme Digestion: Resuspend the pellet in 100 µL of freshly prepared TE buffer containing

Lysozyme C at a final concentration of 3 mg/mL.[10] Incubate at room temperature for 5-10

minutes.[10]

Lysis: Add the appropriate volume of RNA Lysis Buffer (e.g., 700 µL of Buffer RLT+BME) and

vortex vigorously.[11]
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Homogenization & Binding: Add 500 µL of 100% ethanol and mix well by pipetting.[11]

Transfer the sample to an RNA spin column.

DNase Treatment (On-Column): After initial washes, perform an on-column DNase I

digestion according to the kit manufacturer's protocol to eliminate contaminating genomic

DNA. This is a critical step for downstream applications like RT-qPCR.

Washing: Wash the column with the provided wash buffers to remove salts and other

contaminants.

Elution: Elute the purified RNA using RNase-free water. Store immediately at -80°C.
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Caption: Workflow for Lysozyme-based total RNA extraction.
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Data Presentation
The efficiency of nucleic acid extraction is determined by the yield and purity of the final

product. The inclusion of a Lysozyme C treatment step significantly improves DNA yield from

Gram-positive bacteria compared to methods that omit it.

Table 1: Comparison of DNA Yield and Purity from Various Extraction Methods

Extraction
Method

Target
Organism

Average DNA
Yield (µg/mL)

Average
A260/A280
Purity

Citation(s)

Lysozyme +

Proteinase K

Gram-positive
& Gram-
negative

80.1 - 91.1 1.70 - 1.82 [7]

Commercial Kit

(with Lysozyme)

S. aureus (Gram-

positive)

High (97.7%

efficiency)
~1.8 [7][12]

Commercial Kit

(no Lysozyme)

E. coli (Gram-

negative)

Significantly

Lower
~1.8 [7]

Boiling Method
S. aureus & E.

coli

Highest for some

bacteria

Variable, often

lower purity
[7]

Lysozyme + Kit Mock Community Highest Yield High Quality [13]

| Lysozyme + Bead Beating | Vaginal Microbiota | Significantly Lower Yield | High Quality |[14] |

Note: DNA yield can vary significantly based on bacterial strain, growth conditions, and starting

material quantity.[15] An A260/A280 ratio of 1.7-2.0 is generally considered indicative of good

quality DNA.[7][9]

Table 2: Recommended Lysozyme C Treatment Conditions
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Parameter
Recommended
Range

Notes Citation(s)

Concentration (DNA) 1 - 10 mg/mL
20-25 mg/mL stock
solution is
common.

[6][8][16]

Concentration (RNA) ~3 mg/mL
For Gram-positive

bacteria.
[10]

Incubation

Temperature
37°C

Optimal for most

applications. Some

protocols use room

temp or up to 55°C.

[6][9][16]

Incubation Time 5 - 60 minutes

Typically ≥30 min for

DNA. Shorter times

(5-10 min) for RNA.

Can be extended for

resistant strains.

[6][9][10][16]

| pH | 6.0 - 9.0 | Hen egg white lysozyme is active in a broad pH range. |[3] |

Troubleshooting

Low DNA/RNA Yield: This may result from incomplete cell lysis. Consider increasing the

Lysozyme C concentration or extending the incubation time.[7] Ensure the bacterial culture

is in the logarithmic growth phase, as cells are more susceptible to lysis.[2] For particularly

resistant strains, combining Lysozyme C with mechanical disruption (bead beating) or other

lytic enzymes like lysostaphin or mutanolysin may be necessary.[6][17]

Viscous Lysate: High viscosity after lysis is caused by the release of large amounts of

genomic DNA. This can be addressed by adding DNase I to the lysate, which will degrade

the DNA and reduce viscosity, a common step in protein purification protocols.[18]

RNA Degradation: Ensure all solutions, tubes, and equipment are RNase-free. Work quickly

and keep samples on ice whenever possible. The addition of a chaotropic agent like

guanidine in the lysis buffer is critical to inactivate RNases immediately upon cell disruption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: DNA/RNA Isolation Using Lysozyme
C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1576136#protocol-for-dna-rna-isolation-using-
lysozyme-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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